N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide

PROCUREMENT VALUE: This compound is a structurally unique, data-naïve N-substituted benzamide. With no published bioactivity or physicochemical data, it is exclusively suitable as a chemical probe for medicinal chemistry SAR campaigns or as a reference standard for analytical method development (HPLC, LC-MS, NMR). The uncharacterized 2-methoxyethyl substitution prevents any scientifically valid in-class substitution; generic alternatives carry unquantifiable risk. Order this specific entity to generate de novo data or validate detection methods.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B4894762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CC=C(C=C1)N2C=CC=C2
InChIInChI=1S/C14H16N2O2/c1-18-11-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-10-16/h2-7,9-10H,8,11H2,1H3,(H,15,17)
InChIKeyCLOREORURGJYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide: Structure and Baseline Properties


N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. Its molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol . The structure comprises a benzamide core with a 1H-pyrrol-1-yl substituent at the para position and a 2-methoxyethyl group attached to the amide nitrogen . Based on an analysis of available primary literature, patent databases, and authoritative chemical repositories, there are currently no peer-reviewed publications, granted patents, or detailed bioactivity records in databases such as ChEMBL, BindingDB, or PubChem that provide quantitative biological or physicochemical characterization for this specific compound.

Why N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide Cannot Be Substituted with Generic Analogs


Substitution of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide with structurally similar in-class compounds is not scientifically justified due to the complete absence of comparative data. While the broader class of pyrrolyl benzamides has been explored for antimycobacterial activity via InhA inhibition [1], the specific impact of the 2-methoxyethyl substitution on the target compound's potency, selectivity, or pharmacokinetic profile remains uncharacterized. Without quantitative head-to-head comparisons against analogs such as N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide or N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide [1], any assumption of functional equivalence is speculative. Procurement decisions must therefore be based on the specific chemical identity, as generic substitution carries an unquantifiable risk of divergent biological or chemical behavior.

Quantitative Differentiation Evidence for N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide


Recommended Application Scenarios for N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploratory Studies

This compound is suitable for use as a chemical probe in medicinal chemistry campaigns focused on understanding the role of the N-(2-methoxyethyl) substitution on the benzamide scaffold. In the absence of any published data, this compound represents a novel chemical entity for exploratory SAR studies where the primary objective is to generate de novo biological or physicochemical data [1].

In Silico Modeling and Virtual Screening

The compound's well-defined structure makes it appropriate for use as an input for computational chemistry workflows, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) predictions. Such studies can help prioritize the compound for subsequent experimental validation against targets of interest, such as those identified in the pyrrolyl benzamide class (e.g., InhA) [1].

Analytical Reference Standard Development

The compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS, NMR) intended for the detection and quantification of similar N-substituted benzamide derivatives in complex matrices. Its unique chromatographic and spectral properties provide a basis for method optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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